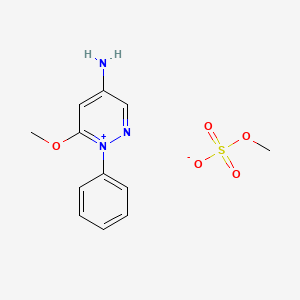

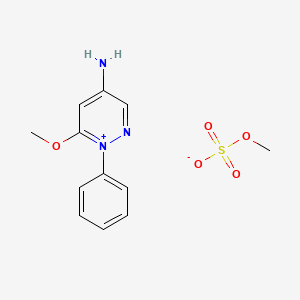

Amezinium Metilsulfate

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

IUPAC Name |

6-methoxy-1-phenylpyridazin-1-ium-4-amine;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O.CH4O4S/c1-15-11-7-9(12)8-13-14(11)10-5-3-2-4-6-10;1-5-6(2,3)4/h2-8,12H,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEASXVYVFFXULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=[N+](N=CC(=C1)N)C2=CC=CC=C2.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41658-78-0 (Parent), 75-93-4 (Parent) | |

| Record name | Amezinium metilsulfate [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030578371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00184657 | |

| Record name | Amezinium metilsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30578-37-1 | |

| Record name | Amezinium metilsulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30578-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amezinium metilsulfate [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030578371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amezinium metilsulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amezinium metilsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amezinium metilsulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMEZINIUM METILSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03NR868ICX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amezinium Metilsulfate: A Deep Dive into its Adrenergic Receptor Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Amezinium metilsulfate, known by trade names such as Regulton, is a sympathomimetic agent utilized in the management of hypotensive conditions, particularly orthostatic hypotension[1]. Its efficacy in elevating blood pressure stems from a complex and multifaceted mechanism of action that intricately modulates the sympathetic nervous system. This technical guide provides an in-depth exploration of the molecular pharmacology of this compound, with a core focus on its interactions with adrenergic receptors and associated pathways. We will dissect the experimental evidence that has elucidated its unique pharmacological profile, present detailed methodologies for its characterization, and offer insights into the causality behind its therapeutic effects.

The Multifaceted Synaptic Action of this compound

This compound is not a classical adrenergic agonist. Instead, its sympathomimetic effects are primarily indirect, arising from its ability to potentiate the actions of endogenous norepinephrine (NE) at the synaptic cleft. This potentiation is achieved through a triad of distinct but synergistic mechanisms: inhibition of norepinephrine reuptake, inhibition of monoamine oxidase (MAO), and enhancement of norepinephrine release.

Inhibition of Norepinephrine Reuptake (Uptake-1)

This compound is a potent inhibitor of the norepinephrine transporter (NET), also known as Uptake-1, which is responsible for clearing NE from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, amezinium increases the concentration and residence time of NE in the synapse, leading to enhanced stimulation of postsynaptic adrenergic receptors[2][3][4].

Biochemical investigations have quantified this inhibitory activity. In vitro studies using rat atria have determined the inhibition constant (Ki) for amezinium on norepinephrine uptake to be 1.3 x 10⁻⁷ mol/L [2]. This demonstrates a high affinity for the norepinephrine transporter. Further studies with synaptosomes have shown a preference for the norepinephrine transporter over those for dopamine and serotonin, which are inhibited to a lesser extent[2].

Inhibition of Monoamine Oxidase (MAO)

This compound also functions as a reversible inhibitor of monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamines, including norepinephrine, within the presynaptic neuron and other tissues[1][3]. This inhibition further contributes to an increase in the available pool of norepinephrine.

Notably, amezinium exhibits a degree of selectivity for the two MAO isoforms:

-

MAO-A: Amezinium inhibits MAO-A in rat heart homogenate with a Ki of 3 x 10⁻⁶ mol/L [2]. In homogenates of dog saphenous vein, the IC50 for MAO-A inhibition was found to be 5 µM [1].

-

MAO-B: It is a significantly weaker inhibitor of MAO-B, with a Ki of 3 x 10⁻⁴ mol/L in rat liver homogenate[2].

This preferential inhibition of MAO-A, the predominant isoform in adrenergic nerve terminals, is crucial for its mechanism of action. By inhibiting intraneuronal MAO-A, amezinium prevents the breakdown of norepinephrine that has been taken back up into the neuron, as well as newly synthesized norepinephrine, thereby increasing the amount of neurotransmitter available for release. Studies have shown that amezinium is a potent and, at low concentrations, selective inhibitor of intraneuronal MAO[5].

Enhanced Norepinephrine Release

Evidence also suggests that amezinium can enhance the release of norepinephrine from sympathetic nerve endings[4]. This effect is likely a consequence of its action as a substrate for the norepinephrine transporter. Amezinium is taken up into the adrenergic neuron via NET, a process that can lead to the displacement and subsequent release of stored norepinephrine from vesicular pools into the synapse[2].

The interplay of these three mechanisms is visualized in the following diagram:

Figure 1: Synaptic mechanism of action of this compound.

Interaction with Adrenergic Receptors: An Indirect Affair

The primary clinical effects of this compound, namely vasoconstriction and increased cardiac contractility and rate, are mediated through the stimulation of α₁ and β₁-adrenergic receptors, respectively[3][6][7]. However, extensive research indicates that amezinium does not act as a direct agonist at these receptors. Instead, its effects are a direct consequence of the elevated synaptic concentrations of norepinephrine.

-

Depletion of Norepinephrine: In animal models pre-treated with reserpine, which depletes neuronal norepinephrine stores, the pressor and heart rate-increasing effects of amezinium are significantly diminished or abolished[3]. This demonstrates a dependence on endogenous norepinephrine for its activity.

-

Adrenergic Blockade: The cardiovascular effects of amezinium are antagonized by selective adrenergic blockers. Phentolamine, an α-adrenergic antagonist, blocks the pressor effect, while propranolol, a β-adrenergic antagonist, blocks the heart rate-increasing effect[3].

-

Lack of Direct Agonist Activity: Studies on isolated tissues have not demonstrated significant direct agonistic activity of amezinium at α or β-adrenergic receptors in the absence of endogenous catecholamines.

The downstream signaling pathways activated by the amezinium-potentiated norepinephrine are the canonical pathways for α₁ and β₁-adrenergic receptors:

Figure 2: Downstream signaling of α₁ and β₁-adrenergic receptors.

Quantitative Pharmacological Profile

The following table summarizes the key quantitative parameters of this compound's interaction with its molecular targets.

| Target | Parameter | Value | Species/Tissue | Reference |

| Norepinephrine Transporter (NET) | Ki | 1.3 x 10⁻⁷ M | Rat atria | [2] |

| Monoamine Oxidase A (MAO-A) | Ki | 3 x 10⁻⁶ M | Rat heart homogenate | [2] |

| Monoamine Oxidase A (MAO-A) | IC₅₀ | 5 µM | Dog saphenous vein homogenate | [1] |

| Monoamine Oxidase B (MAO-B) | Ki | 3 x 10⁻⁴ M | Rat liver homogenate | [2] |

Experimental Protocols for Characterization

The elucidation of this compound's mechanism of action has relied on a suite of classical pharmacological and biochemical assays. Below are detailed, step-by-step methodologies for key experiments.

Norepinephrine Reuptake Inhibition Assay (in vitro)

This protocol is based on methods used for characterizing norepinephrine uptake inhibitors in isolated tissues.

Figure 3: Workflow for Norepinephrine Reuptake Inhibition Assay.

Detailed Steps:

-

Tissue Preparation: Euthanize rats according to approved institutional protocols. Rapidly excise the heart and isolate the atria. Place the atria in a gassed (95% O₂ / 5% CO₂) Krebs-Ringer bicarbonate buffer at 37°C.

-

Pre-incubation: Transfer individual atria to tubes containing buffer with a range of concentrations of this compound or vehicle (control). Pre-incubate for 15-20 minutes.

-

Radiolabeling: Initiate the uptake reaction by adding a subsaturating concentration of ³H-norepinephrine (e.g., 1 µCi/mL). Incubate for a short period (e.g., 10 minutes) to measure the initial rate of uptake.

-

Termination and Washing: Terminate the reaction by rapidly filtering the atria and washing them multiple times with ice-cold buffer to remove non-specifically bound and extracellular radiolabel.

-

Quantification: Solubilize the washed atria in a tissue solubilizer. Add a scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known NET inhibitor like desipramine). Plot the percentage inhibition of specific uptake against the concentration of this compound. Calculate the IC₅₀ and subsequently the Ki value using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay (in vitro)

This protocol describes a common method for assessing MAO-A and MAO-B inhibition in tissue homogenates.

Figure 4: Workflow for MAO Inhibition Assay.

Detailed Steps:

-

Homogenate Preparation: Homogenize freshly dissected rat heart (rich in MAO-A) or liver (rich in MAO-B) in a suitable buffer (e.g., phosphate buffer). Centrifuge the homogenate to obtain a mitochondrial pellet, which is then resuspended.

-

Pre-incubation: In a multi-well plate, add the mitochondrial preparation to wells containing a range of concentrations of this compound or vehicle. Pre-incubate for a defined period.

-

Enzymatic Reaction: Initiate the reaction by adding a substrate. For MAO-A, a common substrate is radiolabeled serotonin or kynuramine. For MAO-B, phenylethylamine or benzylamine can be used. Incubate at 37°C.

-

Reaction Termination: Stop the reaction by adding an acid (e.g., HCl).

-

Product Quantification: The method of quantification depends on the substrate used. For radiolabeled substrates, this involves solvent extraction of the product followed by scintillation counting. For non-radiolabeled substrates, spectrophotometric or fluorometric methods can be used to measure the product.

-

Data Analysis: Calculate the rate of product formation for each concentration of this compound. Determine the IC₅₀ and Ki values by plotting the percentage inhibition of enzyme activity against the inhibitor concentration.

Conclusion

The mechanism of action of this compound on adrenergic receptors is a compelling example of indirect sympathomimetic activity. Its therapeutic efficacy in treating hypotension is not derived from direct receptor agonism but from a sophisticated interplay of norepinephrine reuptake inhibition, preferential MAO-A inhibition, and enhanced norepinephrine release. This leads to a significant amplification of endogenous noradrenergic signaling at both α₁ and β₁ receptors. Understanding this multifaceted mechanism is paramount for drug development professionals seeking to design novel therapeutics with similar or improved pharmacological profiles for the management of cardiovascular disorders. The experimental frameworks detailed in this guide provide a robust foundation for the continued investigation and characterization of such compounds.

References

-

Traut, M., Brode, E., & Hoffmann, H. D. (1981). Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action. Arzneimittel-Forschung, 31(9a), 1566–1574. [Link]

-

Araújo, D., Caramona, M. M., & Osswald, W. (1983). On the mechanism of action of amezinium methylsulphate on the dog saphenous vein. European journal of pharmacology, 90(2-3), 203–214. [Link]

-

Lenke, D., Gries, J., & Kretzschmar, R. (1981). Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action. Arzneimittel-Forschung, 31(9a), 1558–1565. [Link]

-

Schaps, D., Seitz, W., Hetzer, R., Tholen, A., & Goroll, D. (1985). Cardiocirculatory effects of a new sympathomimetic, amezinium methyl sulfate. Results of human pharmacological studies. Der Anaesthesist, 34(2), 79–84. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Patsnap Synapse. [Link]

-

Wikipedia. (2023, December 1). This compound. In Wikipedia. [Link]

-

Steppeler, A., & Starke, K. (1980). Selective inhibition by amezinium of intraneuronal monoamine oxidase. Naunyn-Schmiedeberg's archives of pharmacology, 314(1), 13–16. [Link]

Sources

- 1. On the mechanism of action of amezinium methylsulphate on the dog saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Selective inhibition by amezinium of intraneuronal monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Cardiocirculatory effects of a new sympathomimetic, amezinium methyl sulfate. Results of human pharmacological studies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Amezinium Metilsulfate chemical structure and properties

An In-depth Technical Guide to Amezinium Metilsulfate

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a sympathomimetic agent used in the management of hypotension. The content herein is structured to deliver not just foundational knowledge but also actionable, field-proven insights, grounded in authoritative scientific literature. We will delve into its chemical identity, mechanism of action, pharmacokinetic profile, and the analytical methodologies crucial for its study and development.

Core Chemical Identity and Physicochemical Properties

This compound, with the chemical name 4-amino-6-methoxy-1-phenylpyridazinium methyl sulfate, is a unique pyridazinium derivative. Its structure is characterized by a positively charged quaternary nitrogen within the pyridazine ring, which is fundamental to its biological activity.

Chemical Structure

The molecular structure of this compound is depicted below. The cationic head, containing the pyridazinium ring, is the pharmacologically active moiety, while the metilsulfate acts as the counter-ion.

Caption: Chemical structure of the Amezinium cation and Metilsulfate anion.

Physicochemical Data Summary

A summary of the key physicochemical properties of this compound is presented below. These parameters are critical for formulation development and for understanding its behavior in biological systems.

| Property | Value | Source |

| IUPAC Name | 4-amino-6-methoxy-1-phenylpyridazin-1-ium;methyl sulfate | PubChem |

| CAS Number | 30578-37-1 | PubChem |

| Molecular Formula | C₁₂H₁₅N₃O₅S | PubChem |

| Molecular Weight | 313.33 g/mol | PubChem |

| Appearance | Crystalline solid | N/A |

| Solubility | Soluble in water | N/A |

Pharmacology and Mechanism of Action

This compound is classified as an indirect sympathomimetic agent. Its primary mechanism of action is the potentiation of noradrenergic neurotransmission, which it achieves through a multi-faceted approach at the synaptic level.

Primary Mechanism: Inhibition of Norepinephrine Reuptake

The principal pharmacological effect of this compound is the inhibition of the norepinephrine transporter (NET), also known as uptake-1, located on the presynaptic membrane of noradrenergic neurons. By blocking NET, this compound prevents the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and duration of action on postsynaptic α- and β-adrenergic receptors. This leads to an increase in sympathetic tone, resulting in vasoconstriction and an elevation in blood pressure.

Secondary Mechanisms

Beyond its primary action on NET, this compound also exhibits other activities that contribute to its overall effect:

-

Enhanced Norepinephrine Release: It can promote the release of norepinephrine from presynaptic storage vesicles.

-

MAO Inhibition: Some studies suggest a weak inhibitory effect on monoamine oxidase (MAO), the enzyme responsible for the degradation of norepinephrine within the neuron. This further contributes to an increased availability of the neurotransmitter.

The synergistic interplay of these mechanisms is illustrated in the diagram below.

Caption: Mechanism of action of this compound at the noradrenergic synapse.

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound determines its therapeutic window and dosing regimen.

| Parameter | Value | Details |

| Bioavailability | ~50% | Following oral administration. |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.5 hours | |

| Plasma Half-life (t½) | 9 - 17 hours | Allows for once or twice daily dosing. |

| Metabolism | Primarily hepatic | Metabolized into active and inactive metabolites. |

| Elimination | Primarily renal | Excreted in the urine as metabolites and unchanged drug. |

Analytical Methodology: Quantification in Biological Matrices

Accurate quantification of this compound in biological samples like plasma is essential for pharmacokinetic studies and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection is the standard method.

Protocol: HPLC-UV Method for Plasma Quantification

This protocol outlines a robust method for determining this compound concentrations in human plasma.

1. Sample Preparation (Protein Precipitation & Extraction): a. To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., a structurally similar compound). b. Add 1 mL of acetonitrile to precipitate plasma proteins. c. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

- Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0) in a 30:70 (v/v) ratio.

- Flow Rate: 1.0 mL/min.

- Injection Volume: 20 µL.

- Detection: UV detector set to a wavelength of 280 nm.

3. Calibration and Quantification: a. Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound. b. Process the standards alongside the unknown samples using the same extraction procedure. c. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. d. Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

The workflow for this analytical protocol is visualized below.

Caption: Workflow for the quantification of this compound in plasma via HPLC-UV.

Clinical Applications and Safety Profile

This compound is primarily indicated for the treatment of orthostatic and other forms of hypotension. Its efficacy stems from its ability to increase peripheral vascular resistance and venous return without significantly affecting heart rate.

Common Side Effects:

-

Headache

-

Nausea

-

Insomnia

-

Urinary retention

Contraindications:

-

Hypertension

-

Pheochromocytoma

-

Severe coronary artery disease

-

Concomitant use with MAO inhibitors

Conclusion

This compound is a well-characterized indirect sympathomimetic agent with a clear mechanism of action centered on the inhibition of norepinephrine reuptake. Its favorable pharmacokinetic profile allows for convenient oral dosing in the management of hypotension. The analytical methods for its quantification are robust and well-established, providing the necessary tools for further research and clinical development in the field of cardiovascular therapeutics.

References

-

Lues, I., & Schumann, H. J. (1984). The effect of amezinium on the release of noradrenaline from the isolated perfused chicken heart. Naunyn-Schmiedeberg's Archives of Pharmacology, 325(2), 140-144. [Link]

-

Araki, H., et al. (1982). Effects of amezinium methylsulfate on blood pressure and plasma noradrenaline concentration in patients with idiopathic orthostatic hypotension. Clinical and Experimental Pharmacology and Physiology, 9(4), 409-416. [Link]

-

Takahashi, A., et al. (1983). Effect of amezinium methylsulfate on plasma norepinephrine in patients with idiopathic orthostatic hypotension. Journal of Clinical Pharmacology, 23(7), 327-333. [Link]

Navigating Preclinical Development: A Technical Guide to the Pharmacokinetics and Bioavailability of Amezinium Metilsulfate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Preclinical Imperative for Amezinium Metilsulfate

This compound, commercially known as Regulton, is a sympathomimetic agent utilized for the management of orthostatic and idiopathic hypotension. Its mechanism of action is multifaceted, involving the stimulation of α- and β1-adrenergic receptors and the inhibition of noradrenaline and tyramine uptake.[1] For any compound progressing towards clinical use, a thorough understanding of its behavior in biological systems is paramount. Preclinical pharmacokinetic (PK) studies in animal models form the bedrock of this understanding, providing critical insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.

This technical guide offers a deep dive into the published preclinical pharmacokinetic and bioavailability data for this compound. By synthesizing findings from key animal studies, this document aims to provide drug development professionals with a comprehensive understanding of the compound's disposition, highlighting the causal relationships behind experimental observations and the critical importance of species selection in preclinical safety and efficacy evaluation.

I. Pharmacokinetic Profile in the Primary Animal Model: The Rat

The rat has been the most extensively studied preclinical species for this compound, with radiolabeling studies providing a granular view of the drug's fate in vivo. The use of [14C]-labeled amezinium is a critical experimental choice, as it allows for a complete mass balance assessment, ensuring that all drug-related material, including the parent compound and all its metabolites, is tracked throughout the system.

Absorption

Following oral administration of [14C]-amezinium metilsulfate to rats, the compound is readily absorbed from the gastrointestinal tract. In a pivotal study, after a 20 mg/kg oral dose, the peak blood concentration (Cmax) of total radioactivity was 0.65 µg eq/ml, achieved at a Tmax of 3 hours.[2] The relatively slow Tmax suggests that absorption is not immediate and may occur over an extended period in the gastrointestinal tract. The subsequent decline in blood levels occurred with a half-life (t1/2) of approximately 8.1 hours, indicating a moderate rate of elimination from the systemic circulation.[2]

Distribution

This compound exhibits extensive and rapid distribution into the tissues. Whole-body autoradiography and radiometry studies in rats revealed that tissue concentrations peaked around 3 hours post-oral administration, mirroring the Tmax in the blood.[2]

A key finding is the pronounced accumulation in the liver, where concentrations were found to be 61 times higher than in plasma.[2] This observation is a strong indicator that the liver is a primary organ for both uptake and subsequent metabolism or biliary excretion. Most other tissue levels decreased in parallel with plasma concentrations.[2]

Further specialized distribution characteristics include:

-

Central Nervous System (CNS): The parent (unchanged) drug was not detected in the brain. Instead, the major drug-related component found was the O-demethylated metabolite (MV), suggesting that this compound itself has poor blood-brain barrier penetration, but its metabolites may cross to some extent.[2]

-

Placental Transfer: Radioactivity associated with [14C]-amezinium metilsulfate was found to cross the placental barrier, with fetal blood levels reaching approximately one-tenth of the maternal plasma levels.[2]

-

Lacteal Excretion: In lactating rats, milk concentrations of drug-related radioactivity were nearly identical to plasma levels, indicating significant excretion into milk.[2]

Metabolism

The rat is an extensive metabolizer of this compound. This is a critical distinction compared to other species. The primary metabolic transformations identified in rats are hydroxylation followed by glucuronidation and O-demethylation.[2]

The major metabolites include:

-

MIII Glucuronide: The glucuronide of hydroxyl-amezinium (MIII) is a predominant metabolite found in plasma, urine, and bile.[2]

-

O-demethyl amezinium (MV): This metabolite was notably the major component found in the brain.[2]

The extensive biotransformation in the rat liver is consistent with the high hepatic accumulation and underscores the importance of the liver in the drug's clearance pathway in this species.

Excretion

The elimination of this compound and its metabolites in the rat occurs through multiple pathways. Following a single oral dose, approximately 72% of the radioactivity was excreted in the feces, with 24% recovered in the urine.[2]

The significant fecal excretion is explained by substantial biliary excretion, which accounted for about 42% of the administered dose.[2] This demonstrates that hepatobiliary clearance is a major elimination route in rats. Furthermore, the studies revealed evidence of enterohepatic circulation, where biliary metabolites are reabsorbed from the intestine. This re-absorption accounted for about 13% of the orally administered dose, a process that can prolong the drug's presence in the body.[2]

The following table summarizes the key pharmacokinetic parameters of this compound in rats following oral administration.

| Parameter | Value | Species | Dose (Oral) | Source |

| Tmax (Time to Peak Concentration) | 3 h | Rat | 20 mg/kg | [2] |

| Cmax (Peak Blood Concentration) | 0.65 µg eq/ml | Rat | 20 mg/kg | [2] |

| t1/2 (Elimination Half-life) | 8.1 h | Rat | 20 mg/kg | [2] |

| Primary Excretion Route | Feces (72%) | Rat | 20 mg/kg | [2] |

| Urinary Excretion | 24% | Rat | 20 mg/kg | [2] |

| Biliary Excretion | 42% | Rat | 20 mg/kg | [2] |

II. Metabolic Fate and Species-Specific Differences

A crucial aspect of preclinical pharmacokinetic evaluation is understanding how drug metabolism varies between species. Such differences can profoundly impact the exposure, efficacy, and toxicity profile of a drug, and they are a primary determinant of which animal model best predicts human outcomes.

Studies comparing the metabolic fate of amezinium across several animal species revealed striking differences. While the rat extensively metabolizes the drug, other species, including dogs, cats, guinea pigs, and mice, excrete the parent compound as the principal product in urine.[3] In these species, unchanged amezinium accounts for 56-89% of the urinary radioactivity, indicating a much lower degree of biotransformation.[3]

This finding has significant implications:

-

Exposure: For a given oral dose, species with low metabolic activity will likely have higher systemic exposure (AUC) to the active parent drug compared to the rat.

-

Toxicity Studies: The choice of species for long-term toxicology studies must be carefully considered. A species that produces a human-like metabolic profile is often preferred. If humans, like dogs and mice, are poor metabolizers, then the rat might represent a "worst-case" scenario for metabolite-driven toxicity but a poor model for parent drug toxicity.

III. Bioavailability Considerations in Animal Models

Oral bioavailability (F%) is a measure of the fraction of an orally administered dose of unchanged drug that reaches the systemic circulation. While specific quantitative bioavailability data for this compound in animal models is not extensively reported in the peer-reviewed literature, the metabolic data allows for critical scientific inferences.

In humans, the absolute oral bioavailability of amezinium has been estimated to be between 50% and 67%.[3][4] This indicates good, but incomplete, absorption and/or significant first-pass metabolism.

Inferences for Animal Models:

-

Rat: Given the extensive hepatic uptake and metabolism, coupled with significant biliary excretion of metabolites after an oral dose, it is highly probable that the oral bioavailability of the parent amezinium drug is considerably lower in rats than in humans.[2] The high fecal excretion (72%) is a strong indicator of either poor absorption or, more likely, extensive first-pass elimination by the liver.

-

Dog, Mouse, and other Poor Metabolizers: In species where amezinium is largely excreted unchanged, oral bioavailability is expected to be higher than in the rat, assuming comparable intestinal absorption.[3] The primary barrier to complete bioavailability in these animals would be the extent of absorption from the gut, rather than first-pass hepatic metabolism.

The pronounced species difference in metabolism is a textbook example of why a multi-species approach is vital in preclinical drug development. Relying solely on the rat model would likely lead to an underestimation of the systemic exposure to the parent drug in humans.

IV. Methodologies for Preclinical Pharmacokinetic Assessment

A self-validating and reproducible protocol is the cornerstone of trustworthy pharmacokinetic data. The following outlines a standard methodology for assessing the pharmacokinetics of a compound like this compound in a rodent model.

Experimental Workflow for a Typical Rodent PK Study

Caption: Standard workflow for a rodent pharmacokinetic study.

Step-by-Step Experimental Protocol

-

Animal Models and Housing:

-

Species: Male Sprague-Dawley rats (Weight: 200-250g).

-

Housing: Animals are housed in a controlled environment (12-h light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to standard chow and water.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

-

Dosing Preparation and Administration:

-

Formulation: For IV administration, this compound is dissolved in sterile saline. For oral (PO) administration, it is suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC).

-

Dose Groups:

-

Group 1 (IV): Receives a 5 mg/kg dose via tail vein injection. The slow injection rate is crucial to prevent acute toxicity.

-

Group 2 (PO): Receives a 20 mg/kg dose via oral gavage. Animals are fasted overnight prior to oral dosing to ensure consistent gastric emptying and absorption.

-

-

-

Blood Sampling:

-

Schedule: A sparse sampling design is often used in rodents to minimize blood loss per animal. Blood samples (~100 µL) are collected from the saphenous vein at pre-dose (0) and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Collection: Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Processing: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 min at 4°C) within 30 minutes of collection and stored at -80°C until analysis.

-

-

Bioanalytical Method (LC-MS/MS):

-

Rationale: While early studies used radiolabeling, modern drug development relies on highly sensitive and specific methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification in biological matrices.

-

Sample Preparation: Plasma samples (e.g., 50 µL) are thawed. An internal standard is added, followed by protein precipitation with a solvent like acetonitrile. This step removes large protein molecules that would interfere with the analysis.

-

Chromatography: The supernatant is injected into an HPLC system equipped with a C18 reverse-phase column to separate amezinium from other plasma components.

-

Mass Spectrometry: The analyte is detected using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity.

-

Validation: The method must be fully validated according to regulatory guidelines for accuracy, precision, linearity, and stability.

-

Proposed Metabolic Pathway in the Rat

Caption: Postulated metabolic pathway of amezinium in rats.

V. Conclusion and Implications for Drug Development

The preclinical pharmacokinetic profile of this compound is characterized by extensive distribution and, most notably, significant species-dependent metabolism. The rat serves as a model of extensive biotransformation, clearing the drug primarily via hepatic metabolism and subsequent biliary and fecal excretion of metabolites. In contrast, other species, including dogs and mice, exhibit limited metabolism, eliminating the drug largely as the unchanged parent compound.

This pronounced inter-species variation has critical implications for the non-clinical development program:

-

Bioavailability Prediction: The rat model is likely to underestimate the oral bioavailability of the parent drug in humans, who appear to be more moderate metabolizers. Species like the dog may offer a more predictive model for parent drug exposure.

-

Toxicology Species Selection: A two-species toxicology program (e.g., rodent and non-rodent) is standard. The rat provides a model for assessing the safety of major metabolites, while a poor-metabolizing species like the dog is essential for evaluating the safety of high systemic exposure to the parent drug.

-

Clinical Dose Projection: Allometric scaling from animal data to predict human PK must account for these metabolic differences. A simple body-weight scaling would be inadequate; more sophisticated approaches incorporating metabolic clearance rates would be necessary.

References

-

Tanayama S, Nakai Y, Fujita T, Kanai Y. Disposition and metabolism of [14C]-amezinium metilsulfate in rats. Xenobiotica. 1981;11(11):789-801.

-

Wikipedia. This compound.

-

Lenke D, Gries J, Kretzschmar R. Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action. Arzneimittelforschung. 1981;31(9a):1559-65.

-

Traut M, Brode E, Hoffmann HD. Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action. Arzneimittelforschung. 1981;31(9a):1566-74.

-

Lenke D, Gries J, Kretzschmar R. Pharmacology of amezinium, a novel antihypotensive drug. VI. Effect on central nervous functions. Arzneimittelforschung. 1981;31(9a):1579-88.

-

Kaumeier S, Kehrhahn OH, Morgenthaler H, Neugebauer G. Absolute bioavailability of amezinium. A cross-over study after i.v. and p.o. application. Arzneimittelforschung. 1981;31(9a):1653-7.

-

Neugebauer G, Akpan W, Lenke D, Gries J, Kretzschmar R. Haemodynamic effects of amezinium in man. Arzneimittelforschung. 1981;31(9a):1644-52.

-

Gladigau V, Wahl P, Brode E, Neugebauer G. Pharmacokinetics of amezinium in man. Arzneimittelforschung. 1981;31(9a):1657-62.

Sources

- 1. Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disposition and metabolism of [14C]-amezinium metilsulfate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of amezinium in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Haemodynamic effects of amezinium in man - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Monoamine Oxidase Inhibition Selectivity of Amezinium Metilsulfate

Executive Summary

Amezinium metilsulfate is a sympathomimetic agent with a complex pharmacological profile, historically used in the management of hypotension.[1][2] Its mechanism extends beyond direct adrenergic receptor agonism and includes the inhibition of norepinephrine reuptake and, critically, the inhibition of monoamine oxidase (MAO).[1][3] This guide provides an in-depth analysis of the MAO inhibitory properties of this compound, with a specific focus on its selectivity for the two key isoforms, MAO-A and MAO-B. Biochemical investigations have revealed that this compound is a reversible inhibitor of both enzymes, exhibiting a pronounced preferential selectivity for MAO-A.[4] This document will dissect the quantitative basis for this selectivity, outline the experimental methodologies required to validate such findings, and discuss the pharmacological implications of this profile for researchers in drug development.

The Pharmacological Landscape of this compound

This compound (trade name Regulton) exerts its primary clinical effect as an antihypotensive agent by enhancing sympathetic nervous system activity.[1][5] Its multifaceted mechanism of action is key to its efficacy and includes:

-

Inhibition of Norepinephrine and Dopamine Reuptake: By blocking their reuptake into presynaptic neurons, amezinium increases the concentration of these neurotransmitters in the synaptic cleft.[1][3]

-

Direct Adrenergic Receptor Agonism: The compound acts as a direct agonist at both α- and β-adrenergic receptors, contributing to vasoconstriction and increased cardiac output.[1]

-

Monoamine Oxidase (MAO) Inhibition: Amezinium inhibits the enzymatic degradation of monoamine neurotransmitters, further amplifying their levels and duration of action.[1][3][4]

It is this last characteristic—MAO inhibition—that is the focus of this guide, as the selectivity of this interaction carries significant mechanistic and clinical implications.

Monoamine Oxidase Isoforms: The Significance of Selective Inhibition

Monoamine oxidase is a critical enzyme responsible for the degradation of monoamine neurotransmitters. It exists in two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity, tissue distribution, and inhibitor selectivity.[6][7][8]

-

MAO-A: Primarily metabolizes serotonin, norepinephrine, and dopamine. Its inhibition is a key mechanism for antidepressant medications.[9][10][11] Selective MAO-A inhibitors are sought for treating depression and anxiety.[6][12]

-

MAO-B: Preferentially metabolizes phenylethylamine and dopamine.[8][13] Inhibition of MAO-B increases dopamine levels and is a therapeutic strategy for Parkinson's disease and other neurodegenerative disorders.[10][13][14]

The selectivity of an MAO inhibitor is a crucial determinant of its therapeutic effect and side-effect profile. Non-selective inhibitors can lead to significant adverse events, such as the "cheese effect," a hypertensive crisis caused by the inability to metabolize dietary tyramine, an effect primarily associated with MAO-A inhibition.[8][10]

Quantitative Analysis of this compound's MAO Selectivity

The defining characteristic of this compound as an MAO inhibitor is its reversible and preferential inhibition of the MAO-A isoform.

Mechanism of Inhibition: Reversible Action

Unlike classical irreversible MAOIs (e.g., phenelzine, tranylcypromine) that form a permanent covalent bond with the enzyme, amezinium's inhibition is reversible.[4][15] This means it binds to and dissociates from the enzyme, allowing for the recovery of enzyme function once the drug is cleared.[16][17] Reversible inhibitors, particularly those selective for MAO-A (known as RIMAs), are generally considered safer and have a reduced risk of tyramine-induced hypertensive crises.[17][18]

In Vitro Evidence and Selectivity Index

The selectivity of an inhibitor is quantified by comparing its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) for each enzyme isoform. A lower value indicates higher potency. The key in vitro data for this compound comes from foundational biochemical studies.

A pivotal study demonstrated that amezinium inhibits MAO-A in rat heart homogenate with a Ki of 3 x 10⁻⁶ mol/L and MAO-B in liver homogenate with a Ki of 3 x 10⁻⁴ mol/L.[4]

| Parameter | Target Enzyme | Value (mol/L) | Value (µM) | Source |

| Ki | MAO-A | 3 x 10⁻⁶ | 3 µM | [4] |

| Ki | MAO-B | 3 x 10⁻⁴ | 300 µM | [4] |

The Selectivity Index (SI) provides a clear ratio of this preference. It is calculated as:

SI = Ki (MAO-B) / Ki (MAO-A)

For this compound: SI = (3 x 10⁻⁴ mol/L) / (3 x 10⁻⁶ mol/L) = 100

This calculation demonstrates that This compound is 100-fold more selective for MAO-A than for MAO-B . This strong preference underscores its classification as a selective MAO-A inhibitor.

Experimental Protocol: In Vitro Determination of MAO-A/B Inhibition

To validate the selectivity of a test compound like this compound, a robust in vitro enzyme inhibition assay is required. The following protocol describes a common fluorometric method for determining IC50 values.

Principle of the Assay

This assay measures the activity of recombinant human MAO-A or MAO-B by detecting hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation.[19] A fluorescent probe (e.g., Amplex Red) reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product (resorufin), which can be measured kinetically. The rate of fluorescence increase is proportional to MAO activity.

Step-by-Step Methodology

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound (or test compound) in Dimethyl Sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM). This will be used to generate a dose-response curve.

-

-

Reagent Preparation:

-

Assay Buffer: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

Enzyme Solutions: Dilute recombinant human MAO-A and MAO-B enzymes in Assay Buffer to the desired working concentration.

-

Substrate Solution: Prepare a working solution of a suitable substrate, such as p-tyramine, in Assay Buffer.

-

Detection Cocktail: Prepare a fresh cocktail containing the fluorescent probe and HRP in Assay Buffer. Protect from light.

-

-

Assay Execution (96-well format):

-

Dispense the MAO-A and MAO-B enzyme solutions into separate wells of a black, flat-bottom 96-well plate.

-

Add a small volume (e.g., 1-2 µL) of the serially diluted test compound or vehicle control (DMSO) to the respective wells.

-

Controls: Include wells for:

-

Pre-incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the Detection Cocktail containing the substrate to all wells.

-

-

Data Acquisition:

-

Immediately place the plate into a fluorescence plate reader.

-

Measure the fluorescence kinetically (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).[19]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Subtract the background reaction rate from all other rates.

-

Normalize the data by expressing the reaction rates as a percentage of the 100% Activity Control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

-

Workflow Visualization

Caption: Workflow for in vitro determination of MAO inhibitor IC50 values.

Pharmacological Implications and Research Context

The 100-fold selectivity of this compound for MAO-A is significant. This profile aligns it more closely with antidepressants than with anti-Parkinsonian agents.[10][21] The inhibition of MAO-A would lead to increased synaptic concentrations of norepinephrine and serotonin, which complements its known action as a norepinephrine reuptake inhibitor.[3][5]

For drug development professionals, this presents several considerations:

-

Therapeutic Repurposing: Could the MAO-A inhibitory action of amezinium or its analogs be leveraged for conditions beyond hypotension, such as depressive disorders where sympathetic tone is also a factor?

-

Side Effect Profile: The selectivity for MAO-A, even with reversible inhibition, necessitates an evaluation of potential interactions with serotonergic agents (risk of serotonin syndrome) and dietary tyramine, although this risk is lower than with irreversible inhibitors.[9]

-

Structure-Activity Relationship (SAR): The amezinium scaffold could serve as a starting point for developing novel reversible MAO-A inhibitors (RIMAs) with optimized potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a reversible monoamine oxidase inhibitor with a clear and quantitatively established 100-fold selectivity for the MAO-A isoform over MAO-B. This characteristic is a critical component of its overall pharmacological profile, contributing to the potentiation of noradrenergic neurotransmission. Understanding this selectivity is paramount for researchers exploring its mechanism, investigating new therapeutic applications, or designing next-generation compounds based on its chemical structure. The experimental protocols outlined herein provide a robust framework for the independent verification and further characterization of this and other novel MAO inhibitors.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?

- Reddit. (2021, August 5). Reversible vs. Irreversible MAOIs: Can someone explain the difference?

-

Lenke, D., Gries, J., & Kretzschmar, R. (1981). Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action. Arzneimittel-Forschung, 31(9), 1559-1565. Retrieved from [Link]

-

Liebowitz, M. R. (1990). Reversible and irreversible monoamine oxidase inhibitors in other psychiatric disorders. Acta Psychiatrica Scandinavica Supplementum, 360, 29-34. Retrieved from [Link]

-

Goldberg, J. F., & Thase, M. E. (2012, October 8). Irreversible Monoamine Oxidase Inhibitors Revisited. Psychiatric Times. Retrieved from [Link]

-

Kretzschmar, R., & Lenke, D. (1981). Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action. Arzneimittel-Forschung, 31(9), 1566-1572. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Potter, W. Z., & Rudorfer, M. V. (1992). Monoamine oxidase inhibitors: reversible and irreversible. Psychopharmacology Bulletin, 28(1), 45-57. Retrieved from [Link]

-

Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

-

Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. Retrieved from [Link]

-

Power. (n.d.). Mao A vs Mao B. Retrieved from [Link]

-

Finberg, J. P. M. (2014). Update on the pharmacology of selective inhibitors of MAO-A and MAO-B: focus on modulation of CNS monoamine neurotransmitter release. Pharmacology & Therapeutics, 143(2), 133-152. Retrieved from [Link]

-

Kretzschmar, R., & Lenke, D. (1981). Pharmacology of amezinium, a novel antihypotensive drug. VI. Effect on central nervous functions. Arzneimittel-Forschung, 31(9), 1581-1587. Retrieved from [Link]

-

Mount Sinai. (2016). Inhibitors of MAO-A and MAO-B in psychiatry and neurology. Retrieved from [Link]

-

Semantic Scholar. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Retrieved from [Link]

-

Sato, K., Fujita, T., & Itoh, T. (1984). Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug. Journal of Neurology, Neurosurgery, and Psychiatry, 47(11), 1222-1225. Retrieved from [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 (μM) of the selected compounds and control drug against MAO-A and MAO-B enzymes. Retrieved from [Link]

-

Youdim, M. B. (1983). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. Neuropharmacology, 22(3), 403-404. Retrieved from [Link]

- Patsnap Synapse. (2025, March 11). What are the therapeutic applications for MAO inhibitors?

-

Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. Retrieved from [Link]

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 7. evotec.com [evotec.com]

- 8. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]

- 9. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 10. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]

- 12. scholars.mssm.edu [scholars.mssm.edu]

- 13. Mao A vs Mao B | Power [withpower.com]

- 14. Update on the pharmacology of selective inhibitors of MAO-A and MAO-B: focus on modulation of CNS monoamine neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. psychiatrictimes.com [psychiatrictimes.com]

- 16. reddit.com [reddit.com]

- 17. Reversible and irreversible monoamine oxidase inhibitors in other psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Monoamine oxidase inhibitors: reversible and irreversible - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. abcam.cn [abcam.cn]

- 20. benchchem.com [benchchem.com]

- 21. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Sympathomimetic Profile of Amezinium Metilsulfate: A Mechanistic and Methodological Exploration of its Effects on Catecholamine Levels

An In-Depth Technical Guide for Researchers

This guide provides a detailed examination of the in vivo effects of amezinium metilsulfate on catecholamine levels, designed for researchers, scientists, and drug development professionals. We will delve into the compound's multifaceted mechanism of action, its quantifiable impact on key catecholamines such as norepinephrine, and the rigorous experimental methodologies required to accurately assess these effects.

Introduction: this compound as an Indirect Sympathomimetic Agent

This compound (trade name Regulton) is a sympathomimetic drug primarily utilized for the management of hypotensive conditions, most notably neurogenic orthostatic hypotension[1][2]. Unlike direct-acting sympathomimetics that agonize adrenergic receptors, this compound exerts its therapeutic effects through a more complex, indirect mechanism that modulates the endogenous catecholamine system[1][3]. Its clinical efficacy in elevating blood pressure stems from its ability to potentiate and prolong the action of norepinephrine at the synaptic cleft[2][4]. Understanding this intricate mechanism is paramount for designing and interpreting in vivo studies.

The core of this compound's action lies in its dual modulation of postganglionic sympathetic neurons: the inhibition of catecholamine reuptake and the inhibition of their enzymatic degradation[3][5]. This guide will dissect these mechanisms and provide the technical framework for their in vivo investigation.

The Multifaceted Mechanism of Action

This compound's effect on catecholamine levels is not the result of a single action but a synergy of several processes occurring at the presynaptic nerve terminal. A comprehensive understanding of this causality is essential for any researcher in this field.

Inhibition of Norepinephrine Reuptake (Uptake-1)

This compound is a potent inhibitor of the norepinephrine transporter (NET), also known as Uptake-1[3][5]. It acts as a substrate for this transporter, meaning it is taken up into the adrenergic neuron itself[5][6]. By competing with norepinephrine for transport, amezinium effectively increases the concentration and residence time of norepinephrine in the synaptic cleft, thereby enhancing stimulation of postsynaptic alpha- and beta-adrenergic receptors[4][5]. While its primary affinity is for the norepinephrine transporter, it also inhibits dopamine and serotonin reuptake to a lesser degree[6].

Inhibition of Monoamine Oxidase (MAO)

Crucially, amezinium also functions as a reversible inhibitor of monoamine oxidase (MAO), the primary enzyme responsible for the degradation of catecholamines within the presynaptic neuron[2][4][5]. Its inhibitory action shows a preference for the MAO-A isoform[6]. By being concentrated within the sympathetic neuron via the NET transporter, amezinium causes a specific and localized inhibition of intraneuronal MAO[5]. This prevents the breakdown of both newly synthesized and re-captured norepinephrine, further augmenting the pool of this neurotransmitter available for release.

Direct Adrenergic Receptor Stimulation

While primarily an indirect agent, some evidence suggests this compound also possesses direct agonistic effects on vascular alpha- and cardiac beta-1 adrenoceptors, contributing to its pressor and positive inotropic effects[4][7][8].

The synergy of these mechanisms—blocking reuptake while simultaneously preventing intracellular degradation—results in a powerful amplification of noradrenergic signaling.

In Vivo Effects on Catecholamine Levels: A Nuanced Picture

Given its mechanism, a logical hypothesis is that amezinium administration would lead to a significant and sustained increase in circulating catecholamine levels. However, in vivo human and animal studies present a more complex picture, highlighting the importance of careful experimental design and interpretation.

Plasma Norepinephrine & Epinephrine

Clinical studies have yielded seemingly contradictory results regarding plasma catecholamine concentrations.

-

One study in patients with severe neurogenic orthostatic hypotension reported that a single 10 mg oral dose of amezinium raised blood pressure for 8 hours, accompanied by a slight increase in the plasma norepinephrine level [3].

-

Conversely, a double-blind, placebo-controlled trial in healthy volunteers found that a 30 mg oral dose, while significantly increasing blood pressure, did not influence plasma concentrations of noradrenaline (norepinephrine) or adrenaline (epinephrine) during either rest or orthostatic stress (head-up tilt)[9][10].

Expert Insight: This discrepancy is not necessarily a contradiction but rather a reflection of the compound's primary site of action. Amezinium's effects are most pronounced within the neuroeffector junction (the synapse), not necessarily in systemic circulation. The potentiation of locally released norepinephrine may be sufficient to elicit a strong physiological response (vasoconstriction) without causing a large, easily detectable spillover into the plasma[9][10]. The slight increase seen in hypotensive patients might also be related to a baseline state of receptor supersensitivity[1][3].

Dopamine

Amezinium's mechanism includes the inhibition of dopamine reuptake and degradation by MAO[4]. This strongly implies an effect on dopaminergic systems. However, detailed in vivo studies quantifying changes in plasma or central nervous system dopamine levels following amezinium administration are not extensively detailed in the available literature. This represents an area ripe for further investigation, particularly using techniques like in vivo microdialysis in specific brain regions.

Summary of Pharmacokinetic Profile

The timing of sample collection in any in vivo study is critical and must be informed by the drug's pharmacokinetic profile.

| Parameter | Value | Source |

| Administration | Oral | [2] |

| Absorption Half-life | ~0.6 hours | [11] |

| Distribution Half-life | ~3.0 hours | [11] |

| Terminal Elimination Half-life | 9 - 17 hours | [11][12] |

| Absolute Bioavailability | ~50% - 67% | [12] |

| Primary Excretion | Renal | [12] |

Experimental Protocols for In Vivo Assessment

To rigorously evaluate the effects of this compound on catecholamine levels, a well-controlled, multi-faceted experimental approach is required. The following protocols provide a self-validating framework for preclinical in vivo studies.

Experimental Workflow Overview

Detailed Protocol: Plasma Catecholamine Measurement in Rodents

This protocol describes a robust method for assessing systemic catecholamine changes.

4.2.1 Animal Model and Preparation

-

Model: Male Sprague-Dawley rats (250-300g).

-

Acclimation: House animals in a controlled environment (12:12 light-dark cycle, controlled temperature and humidity) for at least one week prior to any procedures to minimize stress-related hormonal fluctuations.

-

Surgery (Optional but Recommended): For serial blood sampling, surgically implant a catheter into the jugular vein under anesthesia. This is a critical step for a self-validating system as it avoids the stress of repeated venipuncture, which itself can massively elevate catecholamine levels. Allow a minimum of 48 hours for recovery.

4.2.2 Dosing and Sample Collection

-

Groups: Assign animals to at least two groups: Vehicle Control (e.g., saline or water) and this compound (e.g., 10 mg/kg, p.o.).

-

Baseline Sample: Collect a baseline blood sample (t=0) prior to drug administration.

-

Administration: Administer the compound or vehicle orally via gavage.

-

Time-Course Sampling: Collect blood samples (approx. 200-300 µL per sample) at predetermined time points informed by pharmacokinetics (e.g., 30, 60, 120, 240 minutes post-dose).

-

Sample Handling (CRITICAL):

-

Collect blood into pre-chilled tubes containing an anticoagulant (e.g., EDTA) and a preservative (e.g., sodium metabisulfite) to prevent catecholamine oxidation.

-

Immediately centrifuge at 4°C to separate plasma.

-

Aspirate the plasma and store at -80°C until analysis. This immediate cold chain processing is non-negotiable for data integrity.

-

4.2.3 Sample Preparation: Alumina Extraction This step is essential to purify and concentrate catecholamines from the complex plasma matrix[13][14][15].

-

Thaw plasma samples on ice.

-

Add an internal standard (e.g., dihydroxybenzylamine, DHBA) to each sample to correct for extraction efficiency.

-

Add activated alumina and a Tris buffer to adjust the pH to ~8.6, which facilitates the binding of catecholamines to the alumina.

-

Wash the alumina pellet multiple times with purified water to remove interfering substances.

-

Elute the catecholamines from the alumina using a small volume of a weak acid (e.g., 0.1 M perchloric acid).

4.2.4 Quantification: HPLC with Electrochemical Detection (HPLC-ECD) This is the gold standard for catecholamine quantification due to its high sensitivity and selectivity[13][16].

-

System: A high-performance liquid chromatography system equipped with a C18 reverse-phase column and an electrochemical detector.

-

Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., octane sulfonic acid) and an organic modifier (e.g., methanol) at a low pH.

-

Detection: The electrochemical detector is set to an oxidizing potential (e.g., +0.70 V)[17]. As catecholamines elute from the column and pass through the detector cell, they are oxidized, generating an electrical current that is proportional to their concentration.

-

Quantification: Create a standard curve using known concentrations of norepinephrine, epinephrine, and dopamine. Quantify the concentrations in the unknown samples by comparing their peak areas to the standard curve, correcting for recovery using the internal standard.

Conclusion and Future Directions

This compound is an effective antihypotensive agent with a sophisticated, synergistic mechanism of action centered on the potentiation of noradrenergic signaling. It achieves this by inhibiting both the reuptake and the primary intracellular degradation pathway of norepinephrine[2][3][5].

The in vivo effect on circulating catecholamine levels is subtle and may not reflect the significant activity occurring at the synaptic level[9][10]. This underscores a critical lesson for drug development professionals: physiological outcomes (e.g., blood pressure increase) are not always correlated with simple, systemic biomarker changes (e.g., plasma catecholamines). Future research should employ more localized measurement techniques, such as in vivo microdialysis in relevant tissues (e.g., heart, specific brain nuclei), to more accurately delineate the compartmentalized effects of amezinium on catecholamine turnover and release. Such studies will provide a more complete and mechanistically sound understanding of this and other indirect-acting sympathomimetic agents.

References

- Title: Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug - Neurology.

- Title: What is this compound used for?

- Title: What is the mechanism of this compound?

- Title: Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug Source: PubMed URL

- Title: Pharmacology of amezinium, a novel antihypotensive drug. III.

- Title: [Cardiocirculatory effects of a new sympathomimetic, amezinium methyl sulfate.

- Title: SYMPATHOMIMETIC EFFECTS OF AMEZINIUM ON THE CARDIOVASCULAR-SYSTEM AND PLASMA-CATECHOLAMINES IN MAN Source: UQ eSpace URL

- Title: Sympathomimetic effects of amezinium on the cardiovascular system and plasma catecholamines in man Source: PubMed URL

- Title: Effect of this compound on the finger skin vasoconstrictor response to cold stimulation and venoconstrictor response to noradrenaline Source: PubMed URL

- Title: Pharmacokinetics of amezinium in man Source: PubMed URL

- Title: The pharmacokinetics of ameziniummetilsulfate in man.

- Title: this compound, a sympathomimetic agent, may increase the risk of urinary retention in multiple system atrophy Source: PubMed URL

- Title: Clinical evaluation of this compound (LU-1631)

- Title: Pharmacology of amezinium, a novel antihypotensive drug. IV.

- Title: this compound - Drug Targets, Indications, Patents Source: Patsnap Synapse URL

- Title: this compound - Wikipedia Source: Wikipedia URL

- Title: Measurement of Urinary Catecholamines in Small Samples for Mice Source: PubMed Central - NIH URL

- Title: Measurement of catecholamines and their metabolites Source: PubMed URL

- Title: PHARMACOKINETICS, PHARMACODYNAMICS, AND DRUG DISPOSITION Source: ACNP URL

- Title: Amezinium methylsulfate (this compound)

- Title: Determination of Catecholamines in a Small Volume (25 μL)

- Title: Determination of catecholamines in a small volume (25 μl)

- Title: In Vivo Voltammetric Monitoring of Catecholamine Release in Subterritories of the Nucleus Accumbens Shell Source: PMC - NIH URL

- Title: Pharmacology of amezinium, a novel antihypotensive drug. VI.

- Title: Blockade of Catecholamine Reuptake in the Prelimbic Cortex Decreases Top-down Attentional Control in Response to Novel, but Not Familiar Appetitive Distracters, within a Timing Paradigm Source: PMC - PubMed Central URL

- Title: Catecholamine turnover in normotensive and hypertensive man: effects of antiadrenergic drugs Source: PubMed URL

- Title: The K+-induced increases in noradrenaline and dopamine release are accompanied by reductions in the release of their intraneuronal metabolites from the rat anterior hypothalamus.

- Title: Effect of inhibition of catecholamine synthesis on central catecholamine-containing neurones in the developing albino rat Source: PubMed URL

- Title: Plasma catecholamine levels in the acute and subacute stages of takotsubo syndrome: Results from the Stockholm myocardial infarction with normal coronaries 2 study Source: NIH URL

- Title: PSY305 CH5PT2: Catecholamine Inactivation Source: YouTube URL

- Title: Evidence That High Catecholamine Levels Produced by Pheochromocytoma May be Responsible for Tako-Tsubo Cardiomyopathy Source: PubMed URL

- Title: Effect of inhibition of catecholamine synthesis on central catecholamine-containing neurones in the developing albino rat Source: PMC - PubMed Central URL

- Title: Excess nicotinamide inhibits methylation-mediated degradation of catecholamines in normotensives and hypertensives Source: PubMed URL

Sources

- 1. neurology.org [neurology.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Treatment of neurogenic orthostatic hypotension with this compound, a new indirect sympathomimetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Cardiocirculatory effects of a new sympathomimetic, amezinium methyl sulfate. Results of human pharmacological studies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. Sympathomimetic effects of amezinium on the cardiovascular system and plasma catecholamines in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pharmacokinetics of ameziniummetilsulfate in man. Single and repetitive oral administration of a therapeutically effective dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of amezinium in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of Urinary Catecholamines in Small Samples for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of Catecholamines in a Small Volume (25 μL) of Plasma from Conscious Mouse Tail Vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of catecholamines in a small volume (25 μl) of plasma from conscious mouse tail vein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of catecholamines and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vivo Voltammetric Monitoring of Catecholamine Release in Subterritories of the Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neuronal Noradrenaline Reuptake Inhibition by Amezinium Metilsulfate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the sympathomimetic agent amezinium metilsulfate, with a primary focus on its inhibitory effects on the neuronal noradrenaline reuptake process. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Introduction: Understanding this compound's Place in Pharmacology

This compound is a sympathomimetic drug clinically utilized for the management of hypotensive conditions.[1][2] Its therapeutic effect stems from a multifaceted mechanism of action that ultimately enhances noradrenergic signaling.[1][3] While it exhibits direct agonistic activity at α- and β1-adrenergic receptors and inhibits monoamine oxidase (MAO), a key component of its pharmacological profile is the inhibition of the neuronal noradrenaline transporter (NET).[4][5] This guide will delve into the specifics of this interaction, providing both the theoretical framework and practical methodologies for its investigation.

Core Mechanism of Action: A Multi-pronged Approach to Noradrenergic Enhancement

This compound's ability to elevate blood pressure and heart rate is not attributable to a single molecular interaction but rather a synergy of effects.[4] The primary mechanisms include:

-

Inhibition of Neuronal Noradrenaline Reuptake (Uptake-1): this compound acts as an inhibitor of the norepinephrine transporter (NET), the primary mechanism for clearing noradrenaline from the synaptic cleft.[4][5] By blocking this transporter, it increases the concentration and prolongs the residence time of noradrenaline in the synapse, thereby enhancing its effects on postsynaptic receptors.[4]

-

Substrate for the Norepinephrine Transporter: Interestingly, amezinium is also a substrate for NET, meaning it is transported into the presynaptic neuron.[4][5] This property is crucial for its secondary mechanism of action.

-

Inhibition of Intraneuronal Monoamine Oxidase (MAO): Once inside the neuron, this compound inhibits MAO-A, the enzyme responsible for the degradation of noradrenaline.[5] This dual action of reuptake inhibition and prevention of degradation significantly amplifies the availability of noradrenaline.

-

Direct Adrenergic Receptor Stimulation: this compound also directly stimulates vascular α- and cardiac β1-adrenoceptors, contributing to its pressor and chronotropic effects.[4]

This intricate interplay of mechanisms is visually represented in the following signaling pathway diagram.

Quantitative Analysis of NET Inhibition

The affinity of this compound for the norepinephrine transporter has been quantified, providing valuable data for comparative pharmacological studies.

| Compound | Parameter | Value | Source |

| This compound | Ki for 3H-noradrenaline uptake inhibition (rat atria) | 1.3 x 10-7 mol/L | [5] |

| This compound | Ki for MAO-A inhibition (rat heart homogenate) | 3 x 10-6 mol/L | [5] |

| This compound | Ki for MAO-B inhibition (rat liver homogenate) | 3 x 10-4 mol/L | [5] |

The Ki value for NET inhibition indicates a high affinity of this compound for the transporter, comparable to other known noradrenaline reuptake inhibitors. This quantitative data is essential for understanding its potency and for designing experiments to further investigate its pharmacological effects.

Experimental Protocols for a Deeper Dive

To facilitate further research into the effects of this compound on neuronal noradrenaline reuptake, this section provides detailed, step-by-step methodologies for key in vitro experiments.